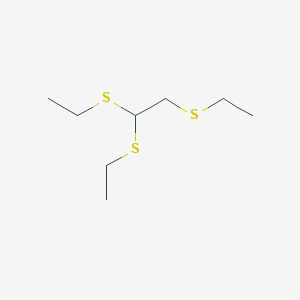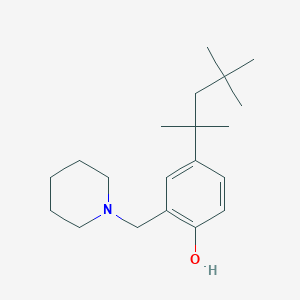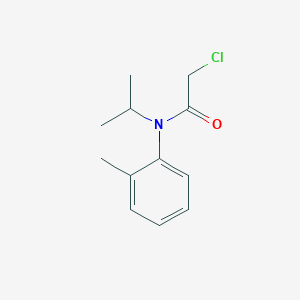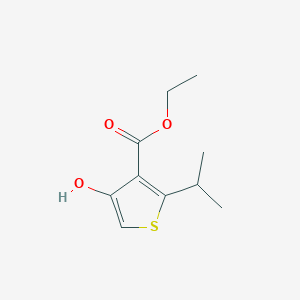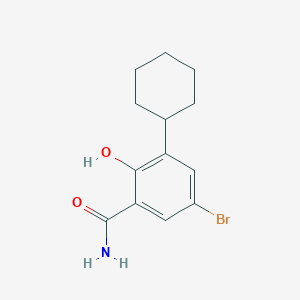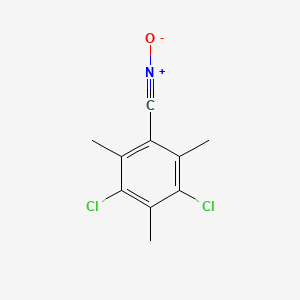
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide is an organic compound that features a chlorinated cyclohexyl group and a dinitrophenyl sulfide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide typically involves the reaction of 2,4-dinitrochlorobenzene with a chlorocyclohexyl thiol in the presence of a base. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the sulfide bond .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form a sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfone.
Reduction: 2-Chlorocyclohexyl 2,4-diaminophenyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of 2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide involves its interaction with biological molecules through its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfide group can form covalent bonds with thiol-containing proteins, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorophenyl 2,4-dinitrophenyl sulfide
- 2,4-Dinitrophenyl phenyl sulfide
- 2,4-Dinitrophenyl 2-octyl sulfone
Uniqueness
2-Chlorocyclohexyl 2,4-dinitrophenyl sulfide is unique due to the presence of the chlorocyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds.
Propiedades
Número CAS |
5330-96-1 |
|---|---|
Fórmula molecular |
C12H13ClN2O4S |
Peso molecular |
316.76 g/mol |
Nombre IUPAC |
1-(2-chlorocyclohexyl)sulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H13ClN2O4S/c13-9-3-1-2-4-11(9)20-12-6-5-8(14(16)17)7-10(12)15(18)19/h5-7,9,11H,1-4H2 |
Clave InChI |
LTAJOOMBQCYMBL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


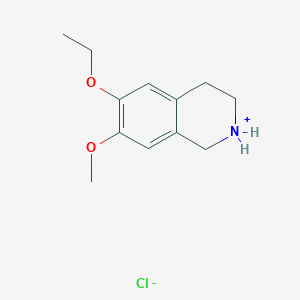
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)
![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
